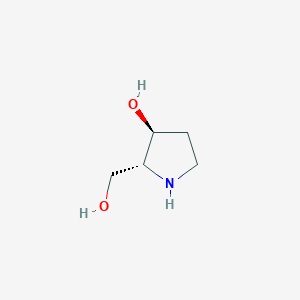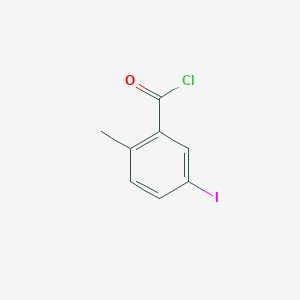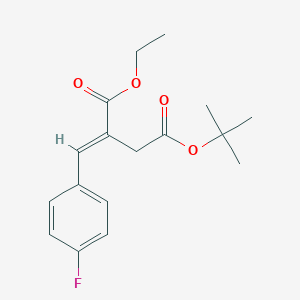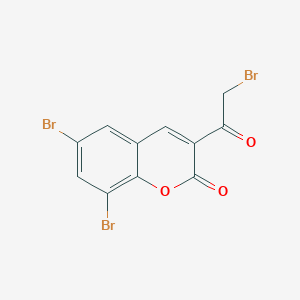
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is a potent inhibitor of the enzyme, protein kinase CK2, which makes it a potential therapeutic target for various diseases.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves its binding to the ATP-binding site of protein kinase CK2. This binding inhibits the activity of the enzyme, which leads to a decrease in the phosphorylation of its downstream targets. This, in turn, affects various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, such as breast, prostate, and colon cancer. It has also been shown to have antiviral effects against hepatitis C virus and dengue virus. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one. One direction is to study its potential therapeutic applications in various diseases, such as cancer, viral infections, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of protein kinase CK2 based on the structure of this compound. Additionally, the use of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in combination with other therapeutic agents could be explored to enhance its efficacy.
Conclusion:
In conclusion, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases. Its potent inhibitory activity against protein kinase CK2 makes it a useful tool for studying the role of this enzyme in various cellular processes. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective inhibitors of protein kinase CK2.
Synthesemethoden
The synthesis of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves the reaction of 3-acetylchromone with bromine in acetic acid to form 6,8-dibromo-3-acetylchromone. This intermediate is then reacted with bromoacetyl bromide in the presence of potassium carbonate to form the final product, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme has been shown to have anticancer, antiviral, and anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
106578-20-5 |
|---|---|
Produktname |
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one |
Molekularformel |
C11H5Br3O3 |
Molekulargewicht |
424.87 g/mol |
IUPAC-Name |
6,8-dibromo-3-(2-bromoacetyl)chromen-2-one |
InChI |
InChI=1S/C11H5Br3O3/c12-4-9(15)7-2-5-1-6(13)3-8(14)10(5)17-11(7)16/h1-3H,4H2 |
InChI-Schlüssel |
PHUHDLMUHWASPM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



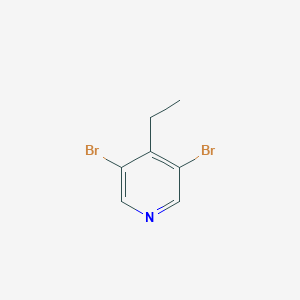
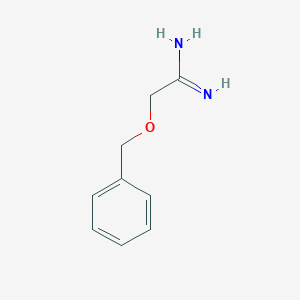
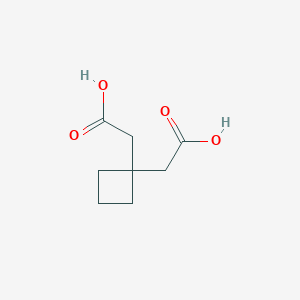
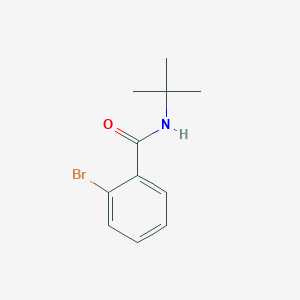
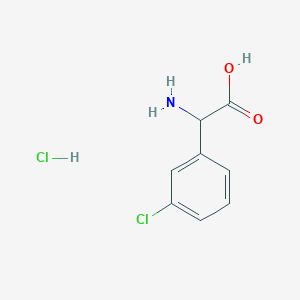
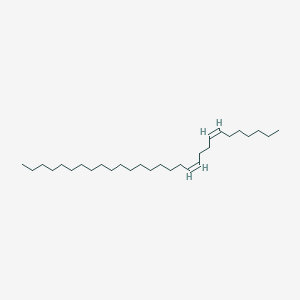
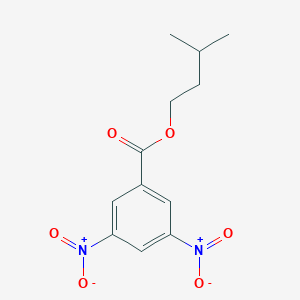
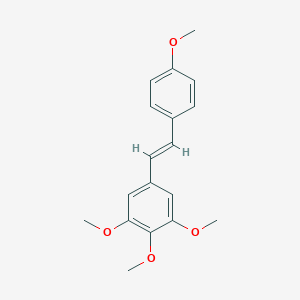
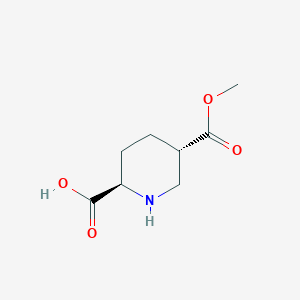
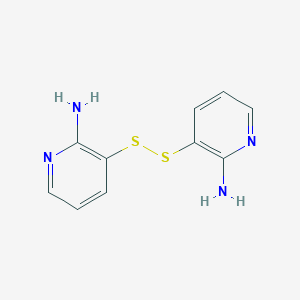
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
